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Abstract
This technical guide provides a comprehensive overview of 2,6-dinitrobenzonitrile, a key

chemical intermediate. The document details its discovery and historical context, focusing on

the development of its synthetic routes. Three primary methods of synthesis are discussed in-

depth: the Sandmeyer reaction of 2,6-dinitroaniline, the dehydration of 2,6-dinitrobenzaldehyde

oxime, and the direct nitration of benzonitrile. Detailed experimental protocols for key synthetic

steps are provided, alongside a thorough characterization of the compound's physicochemical

and spectroscopic properties. All quantitative data is summarized in structured tables for ease

of reference, and key experimental workflows are visualized using logical diagrams.

Introduction
2,6-Dinitrobenzonitrile is a dinitrated aromatic nitrile that serves as a valuable building block

in organic synthesis. Its utility stems from the presence of multiple reactive sites: the nitrile

group, which can undergo various transformations, and the nitro groups, which activate the

aromatic ring for nucleophilic substitution and can also be reduced to form amino groups. This

unique combination of functional groups makes it a precursor for a variety of more complex

molecules with potential applications in medicinal chemistry and materials science. This guide
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aims to be a comprehensive resource for researchers, providing detailed information on its

synthesis and properties.

History and Discovery
While the specific first synthesis of 2,6-dinitrobenzonitrile is not prominently documented in

readily available historical records, its synthesis is intrinsically linked to the development of

reactions involving aromatic compounds in the late 19th century. The key transformation

enabling the efficient synthesis of aryl nitriles from anilines, the Sandmeyer reaction, was

discovered by Swiss chemist Traugott Sandmeyer in 1884. This reaction, which proceeds via a

diazonium salt intermediate, provided a reliable method for introducing a cyano group onto an

aromatic ring, paving the way for the synthesis of a wide array of benzonitrile derivatives,

including the dinitrated isomers. Early publications referencing the synthesis of 2,6-
dinitrobenzonitrile appear in the mid-20th century, such as in the Journal of the American

Chemical Society and later in the Journal of Organic Chemistry and the Journal of Medicinal

Chemistry.[1]

Physicochemical Properties
2,6-Dinitrobenzonitrile is a crystalline solid at room temperature. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Dinitrobenzonitrile

Property Value Reference

CAS Number 35213-00-4 [1]

Molecular Formula C₇H₃N₃O₄ [1]

Molecular Weight 193.12 g/mol [1]

Melting Point 145-147 °C [1]

Appearance
Cream to yellow to brown

crystals or powder

Boiling Point Not available [1]

Density Not available [1]
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Synthesis of 2,6-Dinitrobenzonitrile
Several synthetic routes to 2,6-dinitrobenzonitrile have been reported. The most common

and practical methods are detailed below.

Synthesis via Sandmeyer Reaction of 2,6-Dinitroaniline
This is a widely used and reliable method for the preparation of 2,6-dinitrobenzonitrile. The

overall process involves two main stages: the diazotization of 2,6-dinitroaniline to form the

corresponding diazonium salt, followed by the introduction of the cyano group using a copper(I)

cyanide catalyst.

Step 1: Diazotization

Step 2: Cyanation

2,6-Dinitroaniline

Diazonium Salt

NaNO₂, H₂SO₄/CH₃COOH

2,6-Dinitrobenzonitrile

CuCN

Click to download full resolution via product page

Caption: Synthesis of 2,6-Dinitrobenzonitrile via Sandmeyer Reaction.

This protocol is adapted from the synthesis of the analogous 1-chloro-2,6-dinitrobenzene.

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL

of concentrated sulfuric acid.
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With stirring, add 15.2 g (0.22 mol) of solid sodium nitrite in portions over 10-15 minutes.

Heat the mixture to 70 °C with stirring until all the sodium nitrite dissolves.

Cool the solution to 25-30 °C in an ice bath.

Slowly add a solution of 36.6 g (0.2 mol) of 2,6-dinitroaniline in 400 mL of hot glacial acetic

acid, maintaining the temperature below 40 °C.

After the addition is complete, stir the solution at 40 °C for 30 minutes to ensure complete

formation of the diazonium salt solution.

In a separate beaker, prepare a solution of copper(I) cyanide.

Cool the diazonium salt solution in an ice bath.

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous

stirring. The addition should be controlled to manage the evolution of nitrogen gas.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours or until the evolution of nitrogen ceases.

The product can then be isolated by pouring the reaction mixture into water and collecting

the precipitate by filtration.

The crude product can be purified by recrystallization from a suitable solvent such as

ethanol.

Synthesis from 2,6-Dinitrobenzaldehyde
Another synthetic approach involves the conversion of 2,6-dinitrobenzaldehyde to 2,6-
dinitrobenzonitrile via an oxime intermediate. This method consists of two sequential steps:

the formation of the aldoxime and its subsequent dehydration.
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Step 1: Oxime Formation

Step 2: Dehydration

2,6-Dinitrobenzaldehyde

2,6-Dinitrobenzaldehyde Oxime

Hydroxylamine

2,6-Dinitrobenzonitrile

Dehydrating Agent

Click to download full resolution via product page

Caption: Synthesis from 2,6-Dinitrobenzaldehyde.

Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol.

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide

or sodium acetate) to the solution of the aldehyde.

Stir the mixture at room temperature or with gentle heating until the reaction is complete

(monitored by TLC).

The oxime product can be isolated by precipitation upon addition of water and collected by

filtration.

Treat the 2,6-dinitrobenzaldehyde oxime with a dehydrating agent. Common reagents for this

transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

The reaction is typically heated to drive the elimination of water.
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After the reaction is complete, the mixture is worked up by pouring it into water or ice to

precipitate the nitrile product.

The crude 2,6-dinitrobenzonitrile is then collected by filtration and purified by

recrystallization.

Direct Nitration of Benzonitrile
While direct nitration of benzonitrile is a straightforward approach to introduce nitro groups, it is

generally not a preferred method for the synthesis of 2,6-dinitrobenzonitrile due to the

formation of a mixture of isomers. The nitrile group is a meta-directing deactivator, leading

predominantly to the 3-nitro and subsequently 3,5-dinitro isomers. The formation of the 2,6-

dinitro isomer is a minor pathway.

Spectroscopic Characterization
The structure of 2,6-dinitrobenzonitrile can be confirmed by various spectroscopic

techniques. The expected data is summarized below. The NIST WebBook indicates the

availability of IR and mass spectra for this compound.[2]

Table 2: Spectroscopic Data for 2,6-Dinitrobenzonitrile
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Technique Expected Features

¹H NMR

Aromatic region: A triplet and a doublet

corresponding to the three protons on the

aromatic ring. The chemical shifts would be

downfield due to the electron-withdrawing

effects of the nitro and cyano groups.

¹³C NMR

Aromatic region: Signals for the six unique

carbon atoms of the benzene ring. The carbon

attached to the cyano group and the carbons

bearing the nitro groups would be significantly

deshielded. The signal for the nitrile carbon

would appear in the characteristic region for

nitriles (around 115-125 ppm).

IR Spectroscopy

- C≡N stretch: A sharp, medium-intensity band

around 2230 cm⁻¹.- NO₂ asymmetric stretch: A

strong band around 1530 cm⁻¹.- NO₂ symmetric

stretch: A strong band around 1350 cm⁻¹.- C-H

aromatic stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry

- Molecular ion peak (M⁺) at m/z = 193.-

Fragmentation pattern may show loss of NO₂

(m/z = 147) and subsequent loss of another

NO₂ (m/z = 101). Loss of HCN from the

molecular ion or fragments may also be

observed.

Applications in Research and Development
2,6-Dinitrobenzonitrile is a versatile intermediate in organic synthesis. The presence of the

two nitro groups makes the aromatic ring highly electron-deficient and susceptible to

nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups

at the ortho positions relative to the nitrile. Furthermore, the nitro groups can be selectively or

fully reduced to amino groups, opening up pathways to synthesize substituted anilines and

benzimidazoles, which are important scaffolds in medicinal chemistry. The nitrile group itself
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can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic

possibilities.

Conclusion
This technical guide has provided a detailed overview of the discovery, synthesis, and

characterization of 2,6-dinitrobenzonitrile. The synthetic routes, particularly the Sandmeyer

reaction, offer reliable methods for its preparation in a laboratory setting. The presented

physicochemical and spectroscopic data provide a basis for its identification and use in further

research. As a versatile chemical intermediate, 2,6-dinitrobenzonitrile holds potential for the

development of novel compounds in various fields, including pharmaceuticals and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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